Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl-
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Overview
Description
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- is a chemical compound with significant applications in various fields, including medicinal chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and high yields . Another method involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride, followed by reduction with hydrogen to obtain the desired product .
Chemical Reactions Analysis
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Scientific Research Applications
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- can be compared with other similar compounds, such as N-(3-Amino-4-methylphenyl)benzamide. While both compounds share structural similarities, Diazenecarboxamide, N-(3-methylphenyl)-2-phenyl- has unique properties that make it more suitable for certain applications, such as higher selectivity in specific reactions and better yields in industrial production .
Comparison with Similar Compounds
- N-(3-Amino-4-methylphenyl)benzamide
- N-(4-methyl-3-nitrophenyl)benzamide
Properties
CAS No. |
178913-13-8 |
---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C14H13N3O/c1-11-6-5-9-13(10-11)15-14(18)17-16-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,18) |
InChI Key |
PDBOZZBIWZXNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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